molecular formula C15H19NO4 B8333122 (2S,5R)-1-Benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid

(2S,5R)-1-Benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B8333122
M. Wt: 277.31 g/mol
InChI Key: LYSIHBBDEZQRJU-QWHCGFSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,5R)-1-Benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant potential in various fields of chemistry and biology. This compound features a pyrrolidine ring substituted with a benzyl group and two carboxylic acid ester groups. Its unique stereochemistry and functional groups make it an interesting subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-1-Benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the pyrrolidine ring.

    Esterification: The carboxylic acid groups are esterified using ethanol in the presence of an acid catalyst to form the monoethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-1-Benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester groups into alcohols or other reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like benzyl halides or other alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

(2S,5R)-1-Benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S,5R)-1-Benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dicarboxylic acid derivatives: These compounds share the pyrrolidine ring and carboxylic acid groups but differ in their substituents.

    Benzyl-substituted pyrrolidines: These compounds have a benzyl group attached to the pyrrolidine ring but may lack the ester groups.

Uniqueness

(2S,5R)-1-Benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for selective interactions with biological targets, making it valuable in asymmetric synthesis and drug development.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

(2S,5R)-1-benzyl-5-ethoxycarbonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H19NO4/c1-2-20-15(19)13-9-8-12(14(17)18)16(13)10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,17,18)/t12-,13+/m0/s1

InChI Key

LYSIHBBDEZQRJU-QWHCGFSZSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@H](N1CC2=CC=CC=C2)C(=O)O

Canonical SMILES

CCOC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium hydroxide (6.7 g, 0.1 m) in ethanol (180 ml) was slowly added to a solution of trans-1-benzyl-2,5-pyrrolidine dicarboxylic acid diethyl ester in ethanol (300 ml) at room temperature. This was stirred for 36 hours. The solvent was evaporated off and the residue dissolved in water. The pH of the solution was adjusted to 8 with dilute hydrochloric acid and the solution extracted with hexane to remove the unreacted amino diester. The aqueous solution was adjusted to a pH of 5.3 and was then extracted with diethyl ether. The combined extracts were washed with brine, dried over anhydrous sodium sulfate and concentrated, giving 18.3 g (65%) of the title compound as an oil.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
65%

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